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molecular formula C15H12O B8608884 2-(Propargyloxy)biphenyl

2-(Propargyloxy)biphenyl

Cat. No. B8608884
M. Wt: 208.25 g/mol
InChI Key: BSSBCIXRPVNCQB-UHFFFAOYSA-N
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Patent
US06180615B2

Procedure details

To a solution of propargyl bromide (80% solution in toluene, 500 δ 3.36 mmol) in acetone (15 ml) at 23° C. was added 2-phenyl phenol (316 mg, 1.86 mmol) and potassium carbonate (1.05 g, 7.61 mmol). After being stirred in a sealed reaction vial at 65° C. for 14 hours, the reaction was concentrated in vacuo, the residue purified by flash chromatography (ethyl acetate:hexane: 9:1) to afford compound 5 in 95% yield. 1H NMR(CDCl3) δ 2.45-2.55 (m, 1H), 4.60-4.70 (m, 2H), 6.99-7.43 (m, 9H).
Quantity
3.36 mmol
Type
reactant
Reaction Step One
Quantity
316 mg
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]#[CH:3].[C:5]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[OH:17])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[C:5]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[O:17][CH2:3][C:2]#[CH:1])[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.36 mmol
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
316 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(C=CC=C1)O
Name
Quantity
1.05 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
After being stirred in a sealed reaction vial at 65° C. for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (ethyl acetate:hexane: 9:1)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C=CC=C1)OCC#C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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